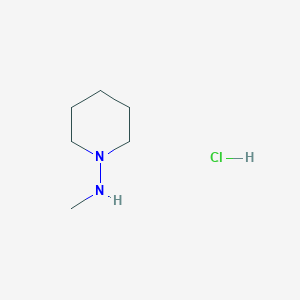

N-Methylpiperidin-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylpiperidin-1-amine hydrochloride is a chemical compound with the CAS Number: 2247105-43-5 . It has a molecular weight of 150.65 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methodsScientific Research Applications

1. Aggregation and Hydrophobic Hydration in Aqueous Solutions

N-Methylpiperidin-1-amine hydrochloride shows interesting behaviors in liquid systems, particularly in its interaction with water. A study by Marczak et al. (2013) highlighted the aggregation of N-methylpiperidine–water complexes, which is a result of the attraction forces between unlike molecules. This aggregation leads to dynamic structures with nanoseconds-order relaxation times. The study also found that hydrophobic hydration is possible at low concentrations of the amine, suggesting potential applications in understanding clathrate hydrate formation and hydrophobic interactions in aqueous environments (Marczak et al., 2013).

2. Phase Separation in Amine-Water-CO2 Systems

Coulier et al. (2017) conducted research on the phase separation in aqueous solutions of N-methylpiperidine as a function of CO2 dissolution. The study involved developing new experimental techniques to determine the phase separation temperatures in these solutions. This research is crucial for understanding the interaction of amines with CO2, which has implications in fields like carbon capture and environmental chemistry (Coulier et al., 2017).

3. Reactivity and Nucleophilic Properties

The reactivity of tertiary amines, including N-methylpiperidine, was explored by Ammer et al. (2010). They investigated the kinetics of reactions of these amines with benzhydrylium ions, which has implications in understanding the nucleophilic properties of tertiary amines. Such studies are crucial in synthetic organic chemistry and the development of new reactions and catalysts (Ammer et al., 2010).

4. Application in Reductive Methylation

Alinezhad et al. (2006) described a simple and efficient procedure for the reductive methylation of primary and secondary amines using N-methylpiperidine zinc borohydride. This method facilitates the production of tertiary amines and can be applied in various synthetic processes in medicinal chemistry and drug development (Alinezhad et al., 2006).

Properties

IUPAC Name |

N-methylpiperidin-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-7-8-5-3-2-4-6-8;/h7H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAPOLPSRAONQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1CCCCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2358080.png)

![N-(3-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2358081.png)

![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid](/img/structure/B2358082.png)

![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)

![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)

![(1R,5S)-5-methyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2358095.png)

![2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2358096.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide](/img/structure/B2358100.png)